molecular formula C10H5BrClNO B1279829 6-Bromo-2-chloroquinoline-3-carbaldehyde CAS No. 73568-35-1

6-Bromo-2-chloroquinoline-3-carbaldehyde

Cat. No.: B1279829
CAS No.: 73568-35-1
M. Wt: 270.51 g/mol
InChI Key: DCZCMZVZWKXJAF-UHFFFAOYSA-N
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Description

6-Bromo-2-chloroquinoline-3-carbaldehyde is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their wide range of biological activities and are commonly used in the synthesis of pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde typically involves the bromination and chlorination of quinoline derivatives. One common method is the bromination of 2-chloroquinoline-3-carbaldehyde using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-chloroquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted quinoline derivatives with various functional groups.

    Oxidation Reactions: Quinoline-3-carboxylic acids.

    Reduction Reactions: Quinoline-3-methanol derivatives.

Scientific Research Applications

Comparison with Similar Compounds

    2-Chloroquinoline-3-carbaldehyde: Lacks the bromine atom, resulting in different reactivity and biological properties.

    6-Bromoquinoline-3-carbaldehyde: Lacks the chlorine atom, affecting its chemical behavior and applications.

    2,6-Dichloroquinoline-3-carbaldehyde: Contains two chlorine atoms, leading to distinct reactivity patterns.

Uniqueness: 6-Bromo-2-chloroquinoline-3-carbaldehyde is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential applications in various chemical and biological processes. The combination of these halogens in the quinoline ring provides a versatile platform for the synthesis of diverse derivatives with potential therapeutic and industrial applications.

Properties

IUPAC Name

6-bromo-2-chloroquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO/c11-8-1-2-9-6(4-8)3-7(5-14)10(12)13-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZCMZVZWKXJAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465890
Record name 6-Bromo-2-chloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73568-35-1
Record name 6-Bromo-2-chloroquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-chloroquinoline-3-carboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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